![molecular formula C8H9Br2NO5S B113446 6,6-Dibromopenicillanic acid sulfone CAS No. 76646-91-8](/img/structure/B113446.png)
6,6-Dibromopenicillanic acid sulfone
Overview
Description
6,6-Dibromopenicillanic acid sulfone is a derivative of penicillanic acid, which is itself a core structure for penicillin antibiotics. This compound has been identified as a product of the deamination process of 6β-aminopenicillanic acid in the presence of sodium bromide. The synthesis of this compound is significant as it contributes to the broader understanding of penicillanic acid chemistry and its potential derivatives for pharmaceutical applications .
Synthesis Analysis
The synthesis of this compound involves the deamination of 6β-aminopenicillanic acid with sodium bromide, which has been shown to yield 6,6-dibromopenicillanic acid in a 35% yield. This process is part of the broader chemistry of penicillanic acids, which are crucial for the development of various penicillin derivatives. The synthesis method is noteworthy for its simplicity and efficiency, as it does not require solvents and can be carried out at low temperatures .
Molecular Structure Analysis
The molecular structure of this compound includes the penicillanic acid core with two bromine atoms attached at the 6,6-position. The presence of these bromine atoms significantly alters the chemical behavior of the molecule compared to its non-brominated counterparts. Additionally, the synthesis of 1β-(Va) and 1α-(VIa) sulphoxides of this acid has been described, indicating the versatility of this compound in forming various sulfoxide derivatives .
Chemical Reactions Analysis
The chemical reactions involving this compound primarily include its formation through deamination and subsequent reactions to form sulfoxide derivatives. The ability to form S-sulfoxides by oxidation with hydrogen peroxide at 0 degrees Celsius is particularly important, as it provides a pathway to synthesize derivatives with potentially different pharmacological properties. The yields of these reactions are moderate, and the purity of the compounds produced is high, which is beneficial for further research and potential pharmaceutical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of bromine atoms and the potential to form sulfoxide derivatives. The compound's reactivity, solubility, and stability would be expected to differ from those of penicillanic acid without halogen substitution. The high purity of the synthesized compounds, as reported, suggests that the physical properties are conducive to further chemical manipulation and study. The specific properties such as melting point, solubility in various solvents, and stability under different conditions would be critical for its application in drug development .
Scientific Research Applications
Beta-lactamase Inhibitory Activity
6,6-Dibromopenicillanic acid sulfone has been studied for its beta-lactamase inhibitory activity. This compound plays a role in combating antibiotic resistance by inhibiting beta-lactamase, an enzyme produced by bacteria that destroys antibiotic molecules. For instance, a study synthesized 2,2-bis(monosubstituted) methylpenicillin sulfones from 6,6-dibromopenicillanate, showing notable inhibitory activity against beta-lactamase, thus highlighting its potential in enhancing antibiotic efficacy (Maiti et al., 1991). Similarly, other studies have focused on the synthesis of various derivatives of penicillanic acid sulfones, including those derived from 6,6-dibromopenicillanic acid, to test their beta-lactamase inhibitory activities (Vanwetswinkel et al., 1994).
Isotope Effects and Interaction with Beta-lactamase
Research has also delved into the isotope effects of derivatives of this compound. For example, a study found that the 6,6-dideuterio sulfone variant showed a significant acceleration in both the hydrolysis reaction and enzyme inactivation when interacting with beta-lactamase from Escherichia coli, providing insights into the interaction mechanisms of this compound with the enzyme (Brenner & Knowles, 1981).
Synthesis and Structural Analysis
Several studies have explored the synthesis of this compound and its derivatives. These studies are crucial in developing methods to produce these compounds more efficiently, potentially leading to their broader application in scientific research. For example, one study described the high-yield synthesis of penicillanic acid S,S-dioxide from 6,6-dibromopenicillanic acid S,S-dioxide, demonstrating an efficient method for producing these compounds (Kapur & Fasel, 1985). Another study provided insight into the crystal structures of labeled and unlabeled compounds, crucial for understanding their chemical properties and interactions (Harrison & Hodge, 1976).
Cytotoxic Activity and Antitumor Potential
Research into the cytotoxic activity of derivatives of this compound has also been conducted, with implications for potential antitumor applications. For instance, a study synthesized various derivatives and evaluated their cytotoxic effects in relation to cancer and normal cells in vitro, establishing a link between the structure of the substituent in position 6 and the syn and anti isomerism of the oxyimino group with the cytotoxic effect (Vorona et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6,6-Dibromopenicillanic acid sulfone is the β-lactamase enzyme RTEM . This enzyme is of plasmid origin and is said to be the most widely distributed β-lactamase among the enteric gram-negative bacteria .
Mode of Action
this compound inhibits the action of the β-lactamase enzyme RTEM .
Biochemical Pathways
It is known that the compound inhibits the β-lactamase enzyme rtem, which plays a crucial role in bacterial resistance to β-lactam antibiotics .
Result of Action
By inhibiting the β-lactamase enzyme RTEM, this compound prevents the hydrolysis of the lactam ring of β-lactam antibiotics, thereby preserving their antibacterial activity . This can help overcome bacterial resistance to these drugs .
properties
IUPAC Name |
(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br2NO5S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)17(7,15)16/h3,6H,1-2H3,(H,12,13)/t3-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYBRGUNKNPEKM-BBIVZNJYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)C(C2=O)(Br)Br)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)C(C2=O)(Br)Br)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br2NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227466 | |
Record name | 6,6-Dibromopenicillanic acid sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76646-91-8 | |
Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6-dibromo-3,3-dimethyl-7-oxo-, 4,4-dioxide, (2S,5R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76646-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,6-Dibromopenicillanic acid sulfone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076646918 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,6-Dibromopenicillanic acid sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90227466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6,6-DIBROMOPENICILLANIC ACID SULFONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KI73KUS8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can IR spectroscopy be used to differentiate between 6,6-Dibromopenicillanic Acid S,S-Dioxide and its related compound, 6,6-Dibromopenicillanic Acid S-Oxide?
A1: Yes, IR spectroscopy can differentiate between these two compounds. The paper "Determination of 6,6-Dibromopenicillanic Acid S,S-Dioxide (Ia) and 6,6-Dibromopenicillanic Acid S-Oxide (Ib) in Mixture by IR Spectroscopy." [] specifically focuses on this topic. The research likely highlights unique spectral signatures for each compound, allowing for their identification and quantification in mixtures.
Q2: Are there alternative methods for debrominating 6,6-Dibromopenicillanic Acid S,S-Dioxide?
A2: The paper "PRELIMINARY COMPARISON BETWEEN DEBROMINATION METHODS OF 6,6-DIBROMOPENICILLANIC ACID S,S-DIOXIDE" [] directly addresses this question. While the abstract doesn't provide specifics, the research likely investigates and compares different debromination methods, exploring their efficiency, selectivity, and potential advantages or disadvantages.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.